![molecular formula C9H22Cl2N2 B3107229 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride CAS No. 1609406-40-7](/img/structure/B3107229.png)
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride
Overview
Description
“2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H19N3 . It has an average mass of 157.257 Da and a monoisotopic mass of 157.157898 Da . It is also known by other names such as “1-Piperazineethanamine, 2,6-dimethyl-, (2R,6S)-” in ACD/Index Name, “2-[(2R,6S)-2,6-Dimethyl-1-piperazinyl]ethanamin” in German, “2-[(2R,6S)-2,6-Dimethyl-1-piperazinyl]ethanamine” in ACD/IUPAC Name, and “2-[(2R,6S)-2,6-Diméthyl-1-pipérazinyl]éthanamine” in French .
Molecular Structure Analysis
The molecular structure of “2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride” can be represented by the SMILES stringCC@HCCC[C@H]1C
. The InChI representation is 1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3/t8-,9+
. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H20N2 and it has a molecular weight of 156.27 . The MDL number is MFCD12827523 and the PubChem Substance ID is 329821820 .Scientific Research Applications
Catalytic Activity and Polymerization
Zinc complexes bearing N,N'-bidentate entiopure ligands show significant catalytic activity towards the ring-opening polymerization of rac-lactide, leading to the production of highly stereocontrolled polylactide. This application is crucial for the development of biodegradable plastics and materials science (S. Nayab et al., 2012).
Synthesis of Organic Compounds
The preparation of certain organic compounds, such as (2R,5S)‐2‐t‐Butyl‐3,5‐Dimethylimidazolidin‐4‐One, involves complex organic synthesis processes where specific intermediates and reactions are utilized. These syntheses contribute to the field of organic chemistry by providing routes to synthesize novel compounds (T. Graham et al., 2012).
Antimicrobial and Antifungal Activity
Novel amides derived from substituted 6-fluorobenzo[d]thiazole have been synthesized and shown to exhibit antimicrobial and antifungal activities. These findings are significant for pharmaceutical research, especially in the search for new therapeutic agents (Vladimír Pejchal et al., 2015).
Corrosion Inhibition
Cadmium(II) Schiff base complexes have been synthesized and shown to have corrosion inhibition properties on mild steel in acidic conditions. This research has implications for materials science, especially in protecting industrial machinery and infrastructure (Mriganka Das et al., 2017).
Synthesis of Key Pharmaceutical Intermediates
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the synthesis of cinacalcet hydrochloride, highlight the importance of chemical synthesis in drug development and pharmaceutical chemistry (V. T. Mathad et al., 2011).
properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8-4-3-5-9(2)11(8)7-6-10;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-,9+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLACHRTHCMSIN-DRJPZDRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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